![molecular formula C13H12O4 B2998978 1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid CAS No. 2089277-66-5](/img/structure/B2998978.png)
1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirocyclic compounds are a class of organic compounds characterized by two or more rings connected through a single atom . They are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .
Synthesis Analysis
The synthesis of spirocyclic compounds often involves key steps such as dianion alkylation and cyclization . For example, in the synthesis of a spirocyclic oxindole analogue, ethyl 2-oxindoline-5-carboxylate was alkylated and cyclized, followed by demethylation of the resulting spirocyclic oxindole .Molecular Structure Analysis
The molecular structure of spirocyclic compounds is complex due to their 3-dimensional nature . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This can impose torsional strain on the substituents of the rings .Chemical Reactions Analysis
The chemical reactions involving spirocyclic compounds can be complex and varied. The reactivity of these compounds can be influenced by factors such as the size and nature of the rings, the substituents present, and the reaction conditions .Physical And Chemical Properties Analysis
Physical properties of compounds include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include the ability to change from one type of matter into another (or the inability to change), flammability, toxicity, acidity, reactivity, and heat of combustion .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing spiro- and dispirotetrahydropyrane-2,4-diones involving cyclobutane fragments, contributing to the field of heterocyclic chemistry and potentially impacting the synthesis of bioactive compounds. These methods involve reactions of methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoates and related compounds with zinc and aromatic aldehydes to form various spirodiones, highlighting the versatility of cyclobutane in synthesizing complex heterocycles (Kirillov & Melekhin, 2009).
Co-crystal Formation and Phase Transitions
In the realm of supramolecular chemistry, isonicotinamide has been utilized to co-crystallize with cyclic carboxylic acids, including cyclobutanecarboxylic acid. This research provides insights into co-crystal formation, stoichiometric variations, and polymorphism. Such studies offer valuable information for designing new materials with tailored properties, as demonstrated by the different packing architectures and phase transitions observed in these co-crystals (Lemmerer & Fernandes, 2012).
Biological Activity of Oxetane-containing Compounds
Oxetane-containing compounds, which include structures with cyclobutane and oxetane rings, have been identified in various natural sources and exhibit a wide range of biological activities. These activities include antineoplastic, antiviral, antifungal, and angiogenesis stimulation, underscoring the potential of cyclobutane derivatives in drug discovery and development (Vil’ et al., 2019).
Environmental Exposure Assessment
Although not directly related to the chemical structure , research on environmental exposure to cyclohexane dicarboxylic acid derivatives emphasizes the importance of monitoring and assessing exposure to synthetic compounds. Such studies contribute to understanding the environmental and health impacts of chemical exposure, which is crucial for ensuring public health and safety (Silva et al., 2013).
Mechanism of Action
Target of Action
Similar oxospiro compounds have been reported to exhibit promising antiproliferative activity as egfr inhibitors . EGFR, or Epidermal Growth Factor Receptor, plays a crucial role in cell growth and proliferation, making it a common target for anticancer drugs.
Pharmacokinetics
The physicochemical properties of similar compounds have been investigated, illustrating acceptable lipophilicity, git absorption, and blood-brain barrier penetration characteristics .
Safety and Hazards
Future Directions
Spirocyclic compounds are becoming key building blocks for drug discovery as these templates have been shown to exhibit a variety of interesting biological activities . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure . Therefore, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
properties
IUPAC Name |
1-oxospiro[4H-isochromene-3,1'-cyclobutane]-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11(15)10-8-4-1-2-5-9(8)12(16)17-13(10)6-3-7-13/h1-2,4-5,10H,3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJUKOWOFCARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

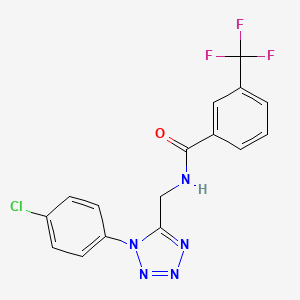
![N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide](/img/structure/B2998899.png)
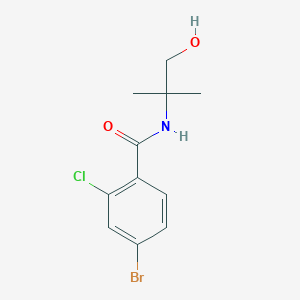
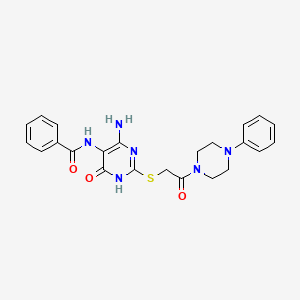

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2998903.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2998905.png)

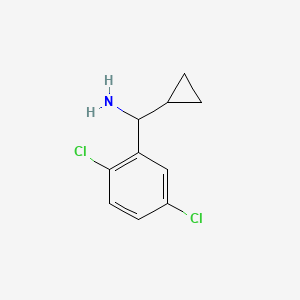
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2998914.png)
![N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2998915.png)
![1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2998916.png)
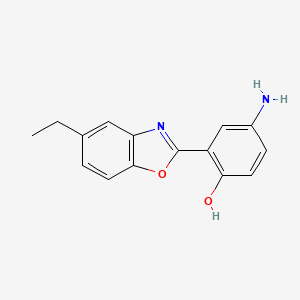
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2998918.png)